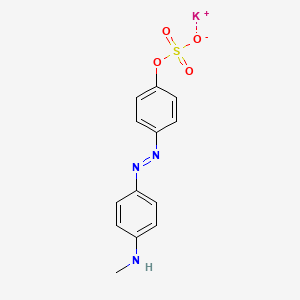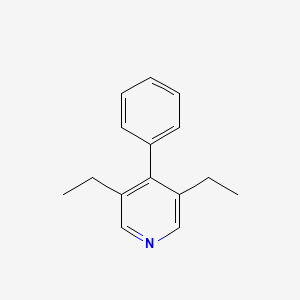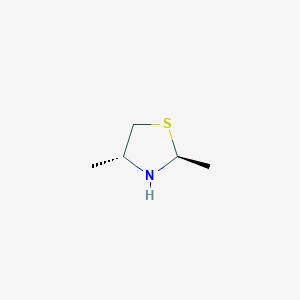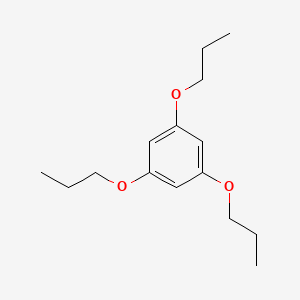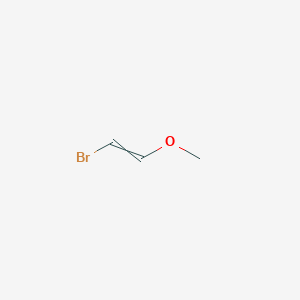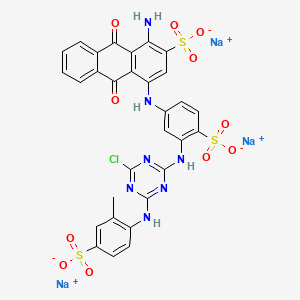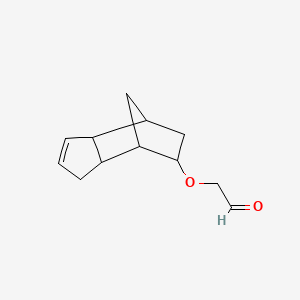
N-(Dimethylphosphorothioyl)-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dimethylphosphorothioyl)-L-tryptophan is a synthetic compound that combines the structural features of L-tryptophan, an essential amino acid, with a dimethylphosphorothioyl group. This unique combination endows the compound with distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylphosphorothioyl)-L-tryptophan typically involves the reaction of L-tryptophan with dimethylphosphorothioic chloride under controlled conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is maintained at a low temperature to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dimethylphosphorothioyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(Dimethylphosphorothioyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for targeting specific molecular pathways.
Industry: The compound is used in the development of novel materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(Dimethylphosphorothioyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphorothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(Dimethylphosphoryl)-L-tryptophan: Similar in structure but with a phosphoryl group instead of a phosphorothioyl group.
N-(Dimethylphosphinyl)-L-tryptophan: Contains a phosphinyl group, differing in the oxidation state of phosphorus.
N-(Dimethylphosphonyl)-L-tryptophan: Features a phosphonyl group, which has different chemical reactivity compared to the phosphorothioyl group.
Uniqueness
N-(Dimethylphosphorothioyl)-L-tryptophan is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying specific biochemical pathways and for developing novel therapeutic agents.
Propiedades
Número CAS |
66414-89-9 |
|---|---|
Fórmula molecular |
C13H17N2O2PS |
Peso molecular |
296.33 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylphosphinothioylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H17N2O2PS/c1-18(2,19)15-12(13(16)17)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,12,14H,7H2,1-2H3,(H,15,19)(H,16,17)/t12-/m0/s1 |
Clave InChI |
NKRFMOVCRIHAEG-LBPRGKRZSA-N |
SMILES isomérico |
CP(=S)(C)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
CP(=S)(C)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
